molecular formula C13H16O2 B1668120 Butyl cinnamate CAS No. 538-65-8

Butyl cinnamate

Cat. No. B1668120
CAS RN: 538-65-8
M. Wt: 204.26 g/mol
InChI Key: OHHIVLJVBNCSHV-MDZDMXLPSA-N
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Description

Butyl cinnamate is a chemical compound with the molecular formula C13H16O2 . It is also known by other names such as 2-Propenoic acid, 3-phenyl-, butyl ester, and Butyl 3-phenylacrylate .


Synthesis Analysis

The synthesis of Butyl cinnamate and similar compounds has been studied extensively. For instance, one study synthesized cinnamides and cinnamates having a cinnamoyl nucleus and evaluated their antimicrobial activity . The structures of the synthesized products were characterized with FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of Butyl cinnamate consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass is 204.12 and the molecular weight is 204.270 .


Chemical Reactions Analysis

Butyl cinnamate has been found to exhibit antimicrobial activity. In one study, Butyl cinnamate was found to be the most potent compound against all tested strains . Ethyl cinnamate and methyl cinnamate were also bioactive, though with a lower potency .


Physical And Chemical Properties Analysis

Butyl cinnamate has a density of 1.0±0.1 g/cm3, a boiling point of 302.7±11.0 °C at 760 mmHg, and a flash point of 163.8±10.4 °C . It has a molar refractivity of 62.4±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 199.9±3.0 cm3 .

Scientific Research Applications

Antibacterial Activity

Butyl cinnamate has been evaluated for its antibacterial activity against various bacteria such as colibacillus, staphylococcus aureus, bacillus subtilis, and saccharomyces cerevisiae. The study shows that Butyl cinnamate possesses antibacterial properties, although it does not extend the adaptive growing period of these bacteria. The effectiveness of its antibacterial action is also influenced by the pH of the environment (Chen Gui-zhen, 2012).

Synthesis Methods

Research has been conducted on various methods for synthesizing Butyl cinnamate, including reactions involving silanols and organotin compounds, resulting in yields of up to 77% (K. Hirabayashi et al., 2000). Another method uses tungstosilicic acid as a catalyst, achieving a yield of up to 96% (Sun Ming-liang, 2006).

UV-Curable Films

Butyl rubber derivatives have been developed that cure upon exposure to UV light without additional chemical additives, by reacting hydroxyl-functionalized butyl rubber with cinnamoyl chloride. This cinnamate functionalized rubber demonstrates significant potential in creating cross-linked films for biomedical applications or other fields requiring non-leaching coatings (Wei Wu et al., 2013).

Antimicrobial Activity

Studies have synthesized and tested the in vitro antimicrobial activity of Butyl cinnamate, showing its efficacy against various microorganisms. The antimicrobial activity was notably better for methyl and p-methoxy methyl cinnamate compared to Butyl cinnamate, suggesting a nuanced understanding of structural effects on antimicrobial efficacy (O. Stefanović et al., 2015).

Anticancer Potential

Research on cinnamic acid derivatives, including Butyl cinnamate, highlights their underutilized potential as anticancer agents. These derivatives have received significant attention in the last two decades for their antitumor efficacy, demonstrating the chemical versatility and medicinal value of cinnamic acid and its derivatives in cancer research (P. De et al., 2011).

Catalytic and Synthetic Applications

Butyl cinnamate's synthesis has been explored using various catalysts, including rare earth sulfates and stannous chloride, under conditions optimized for high yields, showcasing its chemical adaptability and the interest in developing efficient synthesis methods for esterification processes (Tang Yu-sheng, 2003).

Safety And Hazards

Butyl cinnamate should be handled with care. Avoid contact with skin and eyes, and avoid breathing vapors or mists . If swallowed, seek immediate medical assistance .

Future Directions

Research on Butyl cinnamate and similar compounds is ongoing, particularly in the area of antimicrobial activity. Future studies may focus on further elucidating the mechanism of action of these compounds and exploring their potential uses in various applications .

properties

IUPAC Name

butyl (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-2-3-11-15-13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3,11H2,1H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHIVLJVBNCSHV-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless, oily, somewhat viscous liquid, sweet, oily, balsamic, fruity odour
Record name Butyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

slightly soluble to insoluble in water, miscible (in ethanol)
Record name Butyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.008-1.014
Record name Butyl cinnamate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/694/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Butyl cinnamate

CAS RN

538-65-8
Record name Butyl cinnamate
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Record name BUTYL CINNAMATE
Source DTP/NCI
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Record name 2-Propenoic acid, 3-phenyl-, butyl ester
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Record name Butyl cinnamate
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Record name BUTYL CINNAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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